Fisetinidin

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

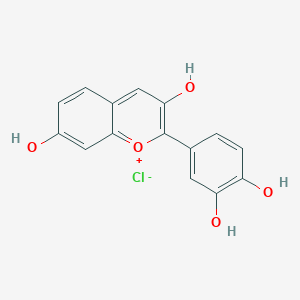

2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSBVYMMIPVYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583696 | |

| Record name | Fisetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2948-76-7 | |

| Record name | Fisetinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2948-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fisetinidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fisetinidin chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence

Precursor Pathways and Enzymatic Transformations

The formation of fisetinidin (B1253359) chloride begins with fundamental metabolic pathways common to most higher plants, which generate the essential precursors for its specialized molecular structure.

The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway. wikipedia.orgnih.gov This pathway converts the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA, a key entry-point intermediate for numerous secondary metabolites. nih.govnih.gov The process involves a sequence of three core enzymatic reactions:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H) then hydroxylates cinnamic acid to form p-coumaric acid. nih.gov

Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, yielding 4-coumaroyl-CoA. nih.gov

This activated molecule serves as the primary building block for the subsequent flavonoid-specific pathway.

The flavonoid biosynthesis pathway takes the 4-coumaroyl-CoA produced by the phenylpropanoid pathway and uses it to construct the characteristic C6-C3-C6 carbon skeleton of flavonoids. wikipedia.orgbiotech-asia.org this compound, as an anthocyanidin, is formed through a specific branch of this pathway. The general progression towards anthocyanidins involves the sequential modification of the flavonoid backbone. wikipedia.org After the initial formation of a flavanone (B1672756), a series of enzymatic steps including hydroxylations and reductions occur. nih.govnih.gov Dihydroflavonols are critical intermediates that serve as a major branch point, leading to either flavonols or, through the action of dihydroflavonol 4-reductase (DFR), to leucoanthocyanidins. biotech-asia.orgnih.gov These colorless leucoanthocyanidins (such as leucothis compound) are the direct precursors to anthocyanidins. nih.gov Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the final step to form the colored anthocyanidin. nih.govnih.gov

Two enzymes are pivotal at the entry point of the flavonoid-specific pathway:

Chalcone (B49325) Synthase (CHS): This enzyme marks the first committed step in flavonoid biosynthesis. frontiersin.orgresearchgate.net It catalyzes a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. frontiersin.orgmdpi.com This reaction establishes the fundamental scaffold of all flavonoids.

Chalcone Isomerase (CHI): Following the action of CHS, chalcone isomerase catalyzes the stereospecific intramolecular cyclization of the open-chain naringenin chalcone. frontiersin.orgnih.gov This ring-closure step forms a flavanone (specifically, (2S)-naringenin), which is the precursor for further modifications that lead to various flavonoid classes, including the dihydroflavonols required for this compound synthesis. frontiersin.orgnih.gov

The sequential activities of these enzymes control the flow of precursors from general metabolism into the specialized pathway for flavonoid and anthocyanidin production.

| Enzyme | Substrate(s) | Product | Pathway Step |

| Phenylalanine ammonia-lyase (PAL) | L-phenylalanine | Cinnamic acid | Phenylpropanoid Pathway |

| Cinnamic acid 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | Phenylpropanoid Pathway |

| 4-coumarate:CoA ligase (4CL) | p-Coumaric acid | 4-coumaroyl-CoA | Phenylpropanoid Pathway |

| Chalcone Synthase (CHS) | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | Flavonoid Pathway (Entry) |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | (2S)-Naringenin (a flavanone) | Flavonoid Pathway |

| Dihydroflavonol 4-reductase (DFR) | Dihydroflavonols | Leucoanthocyanidins | Anthocyanidin Branch |

| Anthocyanidin synthase (ANS) | Leucoanthocyanidins | Anthocyanidins (e.g., this compound) | Anthocyanidin Branch |

Distribution in Biological Systems

This compound and its derivatives are not widespread throughout the plant kingdom but are found concentrated in specific tissues of certain plant families.

This compound is notably found in the heartwood of Acacia mearnsii, commonly known as the black wattle tree. wikipedia.org In this tissue, it primarily exists in its reduced form, leuco-fisetinidin, which is a flavan-3,4-diol. wikipedia.org This compound serves as the monomeric unit for the biosynthesis of condensed tannins known as profisetinidins. wikipedia.orgportlandpress.comnih.gov These polymeric leuco-fisetinidin tannins are significant components of the heartwood extractives of Acacia mearnsii. portlandpress.comnih.gov The presence of these compounds contributes to the chemical properties and durability of the heartwood.

| Compound | Plant Source | Specific Tissue | Primary Form/Role |

| This compound / Leuco-fisetinidin | Acacia mearnsii (Black Wattle) | Heartwood | Monomer for prothis compound tannins. wikipedia.orgportlandpress.com |

Plant Sources and Tissues

Rhizophora apiculata (bark)

This compound has been successfully obtained from the bark of the mangrove species Rhizophora apiculata. wikipedia.org The bark extracts of this plant are noted for their antioxidant properties. scilit.comresearchgate.net Analysis via reversed-phase high-performance liquid chromatography (HPLC) of depolymerised bark extracts revealed that catechin (B1668976) is a primary component among the flavanoid monomers. researchgate.net Phytochemical investigations of R. apiculata have identified a variety of secondary metabolites, including flavonoids, terpenoids, and phenolic derivatives. nih.gov

Butea frondosa

The related flavonoid, fisetin (B1672732), is found in Butea frondosa (also known by its synonym Butea monosperma). chemfaces.comrjpbcs.com This tree, commonly known as the 'Flame of the forest', is rich in various flavonoids, particularly in its flowers and bark, which contain compounds such as butin, butrin, isobutrin, and butein. rjptonline.org Additionally, the flavonoid quercetin (B1663063) has been isolated from its stem bark. rjpbcs.com

Gleditschia triacanthos

Gleditschia triacanthos, or the honey locust tree, has been identified as a source of the closely related compound fisetin. chemfaces.com Phytochemical analyses of the plant's leaves and seeds have confirmed the presence of flavonoids and tannins. researchgate.net Other specific flavonoids isolated from G. triacanthos include vitexin, luteolin, isovitexin, and quercetin. nih.gov

Quebracho Colorado

Quebracho Colorado refers to tree species such as Schinopsis lorentzii and Schinopsis balansae. researchgate.netcouleurs-de-plantes.com These trees are a significant source of this compound-based compounds. chemfaces.com Quebracho wood extracts are composed mainly of profisetinidins, which are condensed tannins formed from this compound polymers. researchgate.netnih.gov Chemical analysis has shown that these proanthocyanidin (B93508) polymers consist of fisetinidol (B1208203) extender units bonded to a catechin starter unit. researchgate.net

Rhus genus

The genus Rhus, which includes over 250 species, is another natural source of the related flavonoid fisetin. chemfaces.comsapub.orgnih.gov Specifically, fisetin has been identified in the leaves of Rhus mysorensis. sapub.org Species within this genus are generally rich in phenolic compounds, including tannins and flavonoids. hu.edu.jo

Ficus platyphylla (bark)

The stem bark of Ficus platyphylla is known to contain a variety of phytochemicals, including flavonoids, tannins, and saponins. gjar.orgnih.govacademicjournals.org Preparations from the bark are utilized in traditional Nigerian medicine. nih.govscialert.net While the presence of flavonoids is confirmed, specific identification of this compound within these extracts is not detailed in the available research.

Vitellaria paradoxa (bark)

The stem bark of Vitellaria paradoxa, the shea butter tree, contains several classes of secondary metabolites, including flavonoids, saponins, tannins, and triterpenes. nih.govfud.edu.ngsemanticscholar.org Although the kernels are known to contain phenolic compounds like various catechins and quercetin, the specific types of flavonoids present in the bark have not been fully characterized. nih.gov

Data Tables

Table 1: Natural Occurrence of this compound and Related Flavonoids

| Plant Species | Part | Compound Identified | Reference |

|---|---|---|---|

| Rhizophora apiculata | Bark | This compound, Catechin | wikipedia.orgresearchgate.net |

| Butea frondosa | Not specified | Fisetin | chemfaces.com |

| Stem Bark | Quercetin | rjpbcs.com | |

| Flower, Bark | Butin, Butrin, Isobutrin, Butein | rjptonline.org | |

| Gleditschia triacanthos | Not specified | Fisetin | chemfaces.com |

| Plant | Vitexin, Luteolin, Isovitexin, Quercetin | nih.gov | |

| Quebracho Colorado | Wood | Profisetinidins, Fisetinidol, Catechin | researchgate.net |

| Rhus genus (R. mysorensis) | Leaves | Fisetin | sapub.org |

| Ficus platyphylla | Stem Bark | Flavonoids (unspecified) | gjar.orgnih.gov |

| Vitellaria paradoxa | Stem Bark | Flavonoids (unspecified) | fud.edu.ngsemanticscholar.org |

Aucoumea klaineana Pierre (Okoume, bark)

The bark of the Okoume tree (Aucoumea klaineana Pierre) is a notable natural source of this compound-based compounds. Analysis of extracts from the bark has confirmed the presence of condensed tannins primarily composed of this compound units. nih.gov A 2020 study utilized liquid chromatography coupled with mass spectroscopy (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (Maldi-ToF) to investigate the molecular structure of tannins from Okoume wood wastes. nih.govresearchgate.net

The research revealed that the condensed tannins in Okoume bark are composed of this compound, gallocatechin, and trihydroxyflavan-based monomers. nih.gov The study quantified the total phenolic and condensed tannin content in different parts of the tree, highlighting the bark as the most abundant source compared to the sapwood and heartwood. nih.govresearchgate.net

Table 1: Phenolic and Condensed Tannin Content in Aucoumea klaineana

| Tree Part | Total Phenolic Content (% of dry wood) | Condensed Tannins (% of dry wood) |

|---|---|---|

| Bark | 6.0 ± 0.4 | 4.2 ± 0.4 |

| Sapwood | 2.0 ± 0.8 | 0.5 ± 0.1 |

| Heartwood | 0.7 ± 0.1 | 0.2 ± 0.2 |

Data sourced from Ngwa Obame et al. (2020). nih.govresearchgate.net

Presence in Condensed Tannins (Profisetinidins)

This compound is an anthocyanidin that serves as a monomeric unit in the formation of a class of condensed tannins. wikipedia.org Condensed tannins, also known as proanthocyanidins (B150500), are polymers resulting from the condensation of flavans. wikipedia.org They are characterized by their ability to yield anthocyanidins, such as this compound, upon depolymerization in an oxidative environment. wikipedia.org

Polymers that are specifically composed of this compound units are known as profisetinidins. wikipedia.org These biopolymers can be formed from flavan-3,4-diols like leuco-fisetinidin. wikipedia.org The condensed tannins isolated from the bark of Aucoumea klaineana are a direct example of naturally occurring profisetinidins. nih.gov The analysis of Okoume bark not only identified this compound as a primary monomer but also detected complex polymers, including glycosylated units chemically bonded to a trimer consisting of two this compound units and one gallocatechin unit. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound chloride |

| This compound |

| Gallocatechin |

| Trihydroxyflavan |

Chemical Synthesis and Modifications

Synthetic Routes and Methodologies

The total synthesis of fisetinidin (B1253359) chloride has been achieved through several chemical pathways, starting from different precursors.

This compound chloride can be synthesized from related flavonoid precursors, notably dihydrofisetin (also known as fustin). researchgate.netscispace.comresearchgate.netchemfaces.comresearchgate.net Dihydrofisetin, a flavanonol, serves as a key intermediate in the formation of this compound chloride. The conversion is achieved through treatment with hot hydrochloric acid in propan-2-ol under pressure at 100°C. scispace.com This process facilitates the dehydration and aromatization of the heterocyclic C-ring to form the characteristic flavylium (B80283) cation of the anthocyanidin structure.

Similarly, the hydrogenation of (+)-fustin yields (+)-mollisacacidin (a leuco-fisetinidin), which is a flavan-3,4-diol. scispace.comannualreviews.org This leuco-anthocyanidin is readily converted into this compound chloride under acidic conditions. scispace.com

Table 1: Synthesis of this compound Chloride from Precursors

| Precursor | Reagents/Conditions | Product | Reference(s) |

| (+)-Fustin (Dihydrofisetin) | Hot hydrochloric acid in propan-2-ol, 100°C, under pressure | This compound chloride | scispace.com |

| (+)-Mollisacacidin | Acidic conditions | This compound chloride | scispace.com |

Beyond the conversion of flavonoid precursors, this compound chloride has been prepared via condensation reactions. One established method involves the reaction between a substituted aldehyde and a ketone. Specifically, the synthesis was achieved by passing a stream of hydrogen chloride gas through an ice-cold solution of β-resorcylaldehyde and ω:3:4-triacetoxyacetophenone dissolved in ethyl acetate. rsc.org After several days, the resulting crystalline precipitate is collected and can be purified by recrystallization from dilute hydrochloric acid to yield red crystals with a green lustre. rsc.org

More broadly, 3-deoxyanthocyanidins like this compound can be obtained through the reductive transformation of 4-oxo-flavonoids, such as flavones and flavanones. acs.org These general strategies highlight the versatility of flavonoid chemistry in accessing the anthocyanidin scaffold.

Table 2: Condensation Synthesis of this compound Chloride

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference(s) |

| β-Resorcylaldehyde | ω:3:4-Triacetoxyacetophenone | Hydrogen chloride, Ethyl acetate, 0°C | This compound chloride | rsc.org |

Derivatization Strategies for Enhanced Bioactivity and Stability

Chemical modification of the this compound chloride structure is a key strategy for potentially improving its stability and biological activity. These modifications often target the hydroxyl groups on the flavonoid skeleton.

This compound units are found naturally as constituents of condensed tannins, also known as profisetinidins. wikipedia.org These are oligomeric or polymeric flavonoids. For instance, quebracho and mimosa tannins are known to be prothis compound polymers. researchgate.net The bark extract of the black wattle (Acacia mearnsii) contains polymeric leuco-fisetinidin tannins. wikipedia.org These natural polymers can be considered semi-synthetic sources, as hydrolysis with acid yields this compound chloride among other products. rsc.orgpsu.edu

Acetylation of the hydroxyl groups on the this compound core is a common derivatization technique. An acetyl derivative of this compound chloride's chlorine hydrate (B1144303) can be prepared by reacting it with glacial acetic acid, acetic anhydride, and sodium acetate. acs.org This process yields a compound (C₂₀H₁₆O₅) that crystallizes as red-brown lamellas. acs.org

Furthermore, the trimethyl ether of this compound chloride has been synthesized. acs.org This derivative, when isolated from hot 7% hydrochloric acid, forms reddish-brown needles. acs.org The precursor dihydrofisetin has also been used to create acetylated derivatives, such as tetra-acetyl-(+)-fustin and acetyl-O-trimethyl-(+)-fustin. scispace.com

To enhance properties such as bioavailability, flavonoids like the structurally similar fisetin (B1672732) have been modified to create propargyloxy derivatives. nih.govnih.gov This strategy involves reacting the parent flavonol with propargyl bromide in the presence of potassium carbonate and a solvent like acetone. nih.gov While this specific derivatization has been detailed for fisetin, the methodology represents a viable strategy for modifying the hydroxyl groups of this compound chloride to potentially create new derivatives with altered biological profiles. nih.govnih.gov The resulting fisetin derivative demonstrated anticancer activity by affecting the cell cycle and promoting apoptosis in head and neck cancer cell lines. nih.gov

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For Fisetinidin (B1253359) chloride, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for delineating the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, allowing for the differentiation of protons in various parts of the this compound chloride structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound chloride gives rise to a distinct signal in the ¹³C-NMR spectrum.

Studies on related condensed tannins have utilized ¹³C-NMR to identify the constituent flavonoid units. For this compound chloride, characteristic chemical shifts would be expected for the carbons in the aromatic A- and B-rings, as well as the carbons of the heterocyclic C-ring. The chemical shifts of carbon atoms are influenced by the nature of the atoms they are bonded to; for example, carbons bonded to oxygen atoms typically resonate at lower fields (higher ppm values). The presence of this compound units in tannin extracts has been confirmed by the identification of specific signals in the ¹³C-NMR spectra. For example, the peak at 107 ppm is characteristic of the C4-C8 interflavonoid linkage found in procyanidins.

Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for this compound Chloride

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 95 - 130 |

| Aromatic C-O | 140 - 160 |

| C-Ring Carbons | Variable, with C2, C3, and C4 showing distinct shifts |

| Carbonyl-like (from flavylium (B80283) ion) | Potentially in the 160-185 range |

| Note: This table is predictive and based on general flavonoid data and related tannin analyses. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgnih.gov After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight and structural information. wikipedia.orgnih.gov

LC-MS is particularly powerful for the identification and characterization of compounds in complex mixtures. nih.gov For this compound chloride, LC-MS can confirm its molecular weight and provide fragmentation patterns (in MS/MS experiments) that help to elucidate its structure. nih.govmdpi.com

Table 4: Example of LC-MS Data for a Flavonoid

| Parameter | Observation |

|---|---|

| Retention Time (min) | 15.2 |

| [M+H]⁺ (m/z) | 307.0 |

Note: This table is a hypothetical example to illustrate the type of data obtained from an LC-MS analysis and is not specific to this compound chloride.

Chromatographic Separations

Counter-current Distribution

Counter-current distribution (CCD) is a liquid-liquid extraction technique used for the separation and purification of compounds based on their differential partitioning between two immiscible liquid phases. diva-portal.orgmdpi.com The process involves a series of transfers of the upper and lower phases in opposite directions through a train of tubes. This method can be effective for the separation of closely related compounds, such as different flavonoids. anu.edu.auscispace.com While less common now with the advent of modern chromatographic techniques, CCD has historically been used for the isolation of natural products, including compounds related to this compound. scispace.com

Electrochemical Techniques

Electrochemical methods are powerful for investigating the redox properties of electroactive compounds like this compound chloride. These techniques can elucidate reaction mechanisms, kinetics, and quantitative information.

Voltammetric techniques are widely used to study the oxidation mechanisms of flavonoids. The arrangement of hydroxyl (-OH) groups on the compound's ring structures is primarily responsible for its electrochemical behavior. researchgate.net For flavonoids structurally similar to this compound, like Fisetin (B1672732), electrochemical oxidation is typically an irreversible process, meaning the product of the oxidation does not readily convert back to the original compound. researchgate.net

Cyclic Voltammetry (CV): CV is a fundamental electrochemical technique used to probe the redox properties of a substance. spkx.net.cn It involves scanning the potential of an electrode and measuring the resulting current. oapen.org This method provides critical information about the oxidation and reduction potentials of a molecule and the reversibility of its electron transfer reactions. spkx.net.cn In studies of related flavonoids, CV has been employed using setups that include a carbon paste electrode (CPE) as the working electrode, a silver-silver chloride (Ag/AgCl) reference electrode, and a platinum counter electrode. researchgate.net The resulting voltammograms for these flavonoids typically show one or more irreversible oxidation peaks, which correspond to the oxidation of the hydroxyl groups on the B and C rings. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric method used for quantitative analysis. nih.gov It works by superimposing small pulses of a constant amplitude onto a linearly increasing potential ramp. nih.govtheses.fr The current is measured before and at the end of each pulse, and the difference is plotted against the potential. theses.fr This technique results in sharp, well-defined peaks, offering higher resolution and lower detection limits compared to CV. nih.gov For the related compound fisetin, DPV has demonstrated good linearity over specific concentration ranges, allowing for precise quantification. researchgate.net

Table 1: Illustrative Voltammetric Analysis Parameters for a Related Flavonoid (Fisetin) This table presents data from studies on fisetin, a structurally similar compound, to illustrate the application of voltammetric techniques.

| Parameter | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Carbon Paste Electrode (CPE) |

| Reference Electrode | Silver-Silver Chloride (Ag/AgCl) |

| Linearity Range | 5 to 200 μM researchgate.net |

| Limit of Detection | 0.3 μM researchgate.net |

| Relative Standard Deviation (RSD) - Repeatability | 3.56% researchgate.net |

| Relative Standard Deviation (RSD) - Reproducibility | 3.2% researchgate.net |

Computational and Theoretical Studies

Computational chemistry offers profound insights into the molecular properties and interactions of compounds like this compound chloride at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netacs.org For anthocyanidins, the class of compounds to which this compound belongs, DFT is employed to calculate various molecular properties that are difficult to measure experimentally. researchgate.netscientific.net

Key applications of DFT for anthocyanidins include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. nih.gov

Bond Dissociation Enthalpy (BDE): Calculating the energy required to break a specific bond, such as the O-H bonds. The BDE of hydroxyl groups is a critical indicator of a compound's antioxidant potential via the hydrogen atom transfer mechanism. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and electronic transitions. scientific.netresearchgate.net

Ionization Potential (IP): Calculating the energy needed to remove an electron, which relates to the molecule's ability to donate electrons in redox reactions. spkx.net.cn

Table 2: Parameters Calculated for Anthocyanidins Using Density Functional Theory (DFT)

| Calculated Parameter | Significance |

| Bond Dissociation Enthalpy (BDE) | Predicts antioxidant activity by indicating the ease of hydrogen atom donation from hydroxyl groups. researchgate.net |

| Ionization Potential (IP) | Relates to the electron-donating capacity and antioxidant mechanism. spkx.net.cn |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and electronic properties. scientific.netresearchgate.net |

| Optimized Molecular Geometry | Provides the most stable 3D structure for further analysis, such as molecular docking. nih.gov |

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). aip.orgaip.org This method is instrumental in the field of drug discovery and molecular biology to understand how a small molecule might interact with a biological target. nih.govplos.org

In studies involving anthocyanidins, molecular docking is used to:

Predict Binding Affinity: Calculated as binding free energy (typically in kcal/mol), this value estimates the strength of the interaction between the anthocyanidin and the protein's active site. Lower binding energy values suggest a more stable and favorable interaction. nih.govaip.org

Identify Key Interactions: The simulation reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein target. aip.org

Elucidate Potential Biological Activity: By docking anthocyanidins against known protein targets (e.g., enzymes involved in disease pathways), researchers can hypothesize potential therapeutic effects, such as anticancer or antidiabetic activities. aip.orgplos.org For instance, various anthocyanidins have been docked against the Human Epidermal Receptor-2 (HER-2) to investigate their potential as anti-breast cancer agents. aip.orgaip.org

Table 3: Example Findings from Molecular Docking Studies of Anthocyanidins

| Anthocyanidin | Protein Target | Binding Free Energy (kcal/mol) | Key Finding |

| Cyanidin | HER-2 | -10.73 | Potential as an anti-breast cancer agent based on high binding affinity. aip.org |

| Delphinidin | HER-2 | -10.13 | Strong interaction with the HER-2 receptor. aip.org |

| Pelargonidin | HER-2 | -9.88 | Favorable binding within the protein's active site. aip.org |

| Delphinidin | Glucokinase Regulatory Protein (GKRP) | -8.7 | Potential inhibitor with high binding affinity. nih.gov |

| Cyanidin | Glucokinase Regulatory Protein (GKRP) | -8.6 | Identified as a potential GKRP inhibitor. nih.gov |

Biological and Pharmacological Research

Antioxidant Mechanisms and Free Radical Scavenging

Fisetinidin (B1253359) chloride is recognized for its antioxidant properties, which are largely attributed to its ability to scavenge free radicals. biosynth.com As a member of the flavonoid family, its mode of action involves neutralizing harmful reactive species, which contributes to its potential health benefits. biosynth.comlookchem.com This activity is significant in the context of neuroprotection, where it is investigated for its possible role in mitigating neuronal damage caused by oxidative stress. biosynth.com

The primary antioxidant mechanism of this compound chloride involves the direct scavenging of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cells by reacting with lipids, proteins, and nucleic acids. The chemical structure of this compound, a flavonoid, allows it to donate electrons to neutralize these free radicals, thereby protecting cells from oxidative damage. biosynth.com This ROS scavenging capability is a cornerstone of its potential therapeutic effects. biosynth.com

The antioxidant capacity of flavonoids like this compound is intrinsically linked to their redox properties. researchgate.net The structure of an anthocyanidin features hydroxyl (-OH) groups attached to its aromatic rings (A and B rings), which are the primary sites of oxidation. researchgate.net The ability of these hydroxyl groups to donate a hydrogen atom or an electron is what defines the compound's reducing capacity and its ability to act as an antioxidant. camlab.co.uk

Anti-inflammatory Properties and Signaling Pathways

This compound chloride has been identified as a compound of interest for its potential anti-inflammatory effects. biosynth.comlookchem.com Studies have been initiated to explore these properties, suggesting that the compound may influence cellular signaling pathways associated with inflammation. biosynth.com This has made it a subject of research for its potential role in managing conditions where inflammation is a key factor. biosynth.com

Interactive Table: Chemical Properties of this compound chloride Click on the headers to learn more about each property.

| Property | Value | Details |

| Chemical Formula | C₁₅H₁₁O₅·Cl | Represents the elemental composition of one molecule. |

| Molecular Weight | 306.7 g/mol | The mass of one mole of the substance. biosynth.com |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol chloride | The systematic name based on chemical structure rules. wikipedia.org |

| CAS Number | 2948-76-7 | A unique identifier for the chemical substance. biosynth.com |

| Class | Anthocyanidin | A subclass of flavonoids responsible for red, purple, and blue colors in many plants. wikipedia.org |

Nuclear factor-kappa B (NF-κB) is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in regulating the immune response to infection and inflammation. While the related compound fisetin (B1672732) has been shown to inhibit the NF-κB pathway nih.govnih.gov, specific research detailing the direct effects of this compound chloride on the modulation of NF-κB activation is not extensively documented in the available scientific literature.

Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. The modulation of pro-inflammatory cytokines is a key target for anti-inflammatory therapies. Although flavonoids are generally studied for these effects, specific investigations into how this compound chloride directly modulates the release of specific cytokines are limited in publicly accessible research.

Inflammasomes are multiprotein cytosolic complexes that are a component of the innate immune system and are responsible for activating inflammatory responses. mdpi.com Their activation can be triggered by various stimuli and often involves ion fluxes, such as chloride (Cl⁻) efflux. researchgate.netnih.gov Given that the compound is a chloride salt, its potential interaction with inflammasome pathways, particularly the NLRP3 inflammasome, is of theoretical interest. However, direct experimental evidence demonstrating the role of this compound chloride in inflammasome activation or inhibition is not currently available in the scientific literature.

Anticancer and Anti-proliferative Effects

Research has indicated that this compound chloride exhibits potential anticancer and anti-proliferative properties through multiple mechanisms of action.

Studies have shown that related flavonoids can induce apoptosis, or programmed cell death, in cancer cells. For instance, the structurally similar flavonoid fisetin has been observed to impact the p53 pathway, leading to an increase in p53 levels and a decrease in murine double minute 2, which contributes to the induction of apoptosis. researchgate.net Fisetin also triggers the release of key components in the apoptotic process, such as the second mitochondria-derived activator of caspase/direct inhibitor of apoptosis-binding protein with low pI and cytochrome c. researchgate.net In human prostate cancer cells, fisetin has been shown to cause apoptosis. researchgate.net Furthermore, in colon cancer cells, fisetin induces apoptosis through various mechanisms. researchgate.net Some flavonoids can also induce apoptosis in A549 lung cancer cells through both intrinsic and extrinsic pathways, which involves reducing the mitochondrial membrane potential and generating reactive oxygen species. biocrick.com

This compound chloride and related flavonoids have been found to modulate the cell cycle, a key process in cell proliferation. The flavonoid fisetin has been shown to cause cell cycle arrest in human prostate cancer LNCaP cells. researchgate.net Some compounds can induce a G2/M phase arrest in the cell cycle of certain cancer cells. biocrick.comchemfaces.com This arrest is a critical control point that can prevent damaged cells from dividing. Specifically, the antiproliferative effect of fisetin has been linked to the direct inhibition of Aurora B kinase, which leads to the initiation of apoptosis in various tumor cell lines and restricts the exit from mitosis. researchgate.net

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Research suggests that certain flavonoids possess anti-angiogenic properties. For example, cyanidin-3-O-sambubioside has been shown to inhibit angiogenesis in breast cancer cells. chemfaces.com It was observed to interrupt the formation of new blood vessels and tube-like structures in a dose-dependent manner. chemfaces.com

Some flavonoids have demonstrated anti-mutagenic activity, which is the ability to reduce the rate of mutation. The related flavonoid fisetin has been reported to have anti-mutagenic effects. researchgate.net

The invasion of surrounding tissues is a hallmark of malignant tumors. Studies have indicated that certain flavonoids can inhibit this process. For instance, cyanidin-3-O-sambubioside has been shown to inhibit the invasion of MDA-MB-231 breast cancer cells. chemfaces.com This inhibitory effect on metastasis is partly attributed to the regulation of matrix metalloproteinase-9 activity. chemfaces.com

Neuroprotective Research

In addition to its anticancer potential, this compound chloride and related compounds have been investigated for their neuroprotective effects. This compound chloride is noted as a plant-derived flavonoid with potential antioxidant properties, which can contribute to neuroprotection. biosynth.comlookchem.com The structurally similar compound, (-)-Fisetinidol, has been investigated for its neuroprotective properties. lookchem.com Oenin chloride, another related compound, has also been studied for its neuroprotective effects. chemicalbook.com The neuroprotective potential of fisetin has been linked to its ability to influence various signaling pathways involved in neurological diseases. researchgate.net

Mitigation of Oxidative Stress-Related Neuronal Damage

Oxidative stress is a key factor in the pathology of various neurodegenerative conditions, leading to neuronal damage and cell death. imrpress.commdpi.commdpi.com Research suggests that this compound chloride, through its antioxidant properties, may play a role in mitigating this damage. biosynth.com The compound's ability to scavenge free radicals is a primary mechanism by which it can protect neurons from oxidative injury. biosynth.com

Studies on the related flavonoid, fisetin, have shown that it can protect nerve cells from oxidative stress-induced death by increasing levels of the endogenous antioxidant glutathione (B108866) (GSH) and reducing reactive oxygen species (ROS). nih.gov Fisetin has also been observed to prevent lipid peroxidation, a key process in cell membrane damage caused by oxidative stress. nih.gov While these findings are on a closely related compound, they provide a strong basis for the potential of this compound chloride to exert similar neuroprotective effects against oxidative damage.

Potential in Neurodegenerative Diseases

The neuroprotective effects of flavonoids like this compound chloride extend to their potential application in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. mdpi.commdpi.com The underlying mechanisms often involve the modulation of multiple cellular pathways implicated in these disorders. mdpi.com

Research on fisetin has demonstrated its ability to influence signaling pathways related to inflammation, apoptosis (programmed cell death), and cell growth, all of which are relevant to the progression of neurodegenerative diseases. biosynth.commdpi.com For instance, fisetin has been shown to modulate the activity of pathways like PI3K/Akt, Nrf2, and NF-κB, which are crucial in protecting against oxidative stress, inflammation, and cytotoxicity in the brain. nih.gov It has also been found to interfere with the aggregation of amyloid-beta plaques and the hyperphosphorylation of tau protein, two hallmarks of Alzheimer's disease. nih.gov Given the structural similarity, it is plausible that this compound chloride shares some of these neuroprotective capabilities, making it a compound of interest for further investigation in the context of neurodegenerative disorders. wikipedia.org

Antibacterial and Antiviral Activity

This compound chloride has demonstrated notable antibacterial effects. chemfaces.comresearchgate.net Studies have shown its inhibitory action against a range of pathogenic bacteria. nih.gov In one study, this compound exhibited inhibitory activity against several bacterial species with minimum inhibitory concentrations (MICs) ranging from 100 to 1000 µg/mL. nih.gov The primary activity was observed against Staphylococcus, Bacillus, Acinetobacter, Proteus, and Pseudomonas species. nih.gov However, it did not show inhibitory action against Escherichia coli. nih.gov Another source confirms the antibacterial effects of this compound chloride. chemfaces.comresearchgate.net

The antiviral potential of related flavonoids is also an area of active research. mdpi.com Flavonoids can interfere with various stages of the viral life cycle, including entry into the host cell, replication, and release of new viral particles. mdpi.com For example, the flavonoid fisetin has been shown to inhibit the replication of Dengue virus in vitro. researchgate.net While direct studies on the antiviral activity of this compound chloride are less common, the known antiviral properties of the broader flavonoid class suggest this as a promising area for future research.

Enzyme Modulation

This compound chloride has been investigated for its ability to modulate the activity of several key enzymes in the body.

CD38 Enzyme Inhibition

The enzyme CD38 is involved in various cellular processes, including immune regulation and cell signaling, and is a target in the treatment of certain cancers. patsnap.com An assay of twenty different flavonoids revealed that this compound was the least effective in inhibiting the CD38 enzyme. wikipedia.orgdbpedia.org Flavonoids can act as CD38 inhibitors, with some functioning as competitive agonists with NAD+, leading to increased NAD+ levels. frontiersin.org

Lipase (B570770) Inhibition

Pancreatic lipase is a crucial enzyme for the digestion and absorption of dietary fats. scielo.org.mx Inhibition of this enzyme is a therapeutic strategy for managing obesity. scielo.org.mx Research on procyanidins, which are polymers of flavan-3-ols like this compound, has shown that they can inhibit pancreatic lipase activity. dntb.gov.uanih.gov The inhibitory effect of procyanidins on pancreatic lipase increases with their degree of polymerization. nih.gov This suggests that this compound, as a monomeric unit of prothis compound tannins, could contribute to this inhibitory activity. wikipedia.org

Matrix Metalloproteinase-9 (MMP-9) Inhibition

Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the breakdown of the extracellular matrix, a process implicated in various physiological and pathological conditions, including inflammation and tissue remodeling. nih.govnih.gov Inhibition of MMP-9 has been shown to have beneficial effects in certain disease models. nih.gov Some research suggests a potential link between this compound and the modulation of MMP-9. researchgate.net The inhibition of MMP-9 can impact cellular processes and has been studied in the context of improving the engraftment of muscle progenitor cells. nih.gov

Akt Phosphorylation Inhibition

This compound chloride has been investigated for its potential to inhibit the phosphorylation of Akt, a key protein kinase in cellular signaling. While direct studies on this compound chloride are limited, research on the related flavonoid fisetin provides significant insights into this mechanism. Fisetin has been shown to inhibit the phosphorylation of Akt at both Serine-473 and Threonine-308 residues in various cancer cell lines. nih.gov This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.govmdpi.com

The inhibition of Akt phosphorylation by fisetin is associated with several downstream effects. It leads to the activation of the tumor suppressor complex TSC1/2 and suppresses Akt-mediated phosphorylation of TSC2. nih.gov This, in turn, reduces the phosphorylation and activation of the mTOR kinase, a central regulator of cell growth and metabolism. nih.gov Furthermore, the inhibition of Akt signaling has been linked to decreased cell migration and invasion. nih.gov

In some cell types, the inhibition of Akt phosphorylation by fisetin is also associated with the generation of reactive oxygen species and the activation of AMPK, contributing to apoptosis. nih.gov The ability of fisetin to act as a dual inhibitor of both the PI3K/Akt and mTOR pathways highlights its potential as a significant area of research in cancer biology. nih.gov

Table 1: Effects of Fisetin on Akt Signaling Pathway Components

| Cell Line | Effect on Akt Phosphorylation | Downstream Effects | Reference |

| A549 (Lung Cancer) | Inhibition at Ser473 and Thr308 | Increased PTEN protein levels, Decreased PI3K expression, Activation of TSC1/2, Suppression of mTOR activation | nih.gov |

| PC-3 (Prostate Cancer) | Suppression of phosphorylation | Suppression of JNK1/2 phosphorylation, Decreased nuclear translocation of NF-κB and AP-1 | nih.gov |

| U266 (Multiple Myeloma) | Decreased phosphorylation | Activation of AMPK, Decreased mTOR phosphorylation, Generation of reactive oxygen species | nih.gov |

Histone Deacetylase (HDAC) Activity Repression

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.govactivemotif.com The inhibition of HDACs is a recognized strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. nih.gov

While direct evidence for this compound chloride's effect on HDAC activity is not extensively documented, studies on other flavonoids, such as fisetin, suggest a potential role in modulating HDACs. Flavonoids have been identified as compounds capable of altering epigenetic mechanisms, including histone acetylation. nih.govfrontiersin.org For instance, the flavonoid quercetin (B1663063) has been shown to drive both histone acetyltransferase (HAT) activation and HDAC inhibition in leukemia cells, leading to increased histone H3 acetylation. nih.gov

HDACs are crucial for regulating the acetylation status of not only histones but also various non-histone proteins involved in cellular processes. nih.gov The activity of HDACs is often dysregulated in cancer, making them a key therapeutic target. activemotif.commdpi.com The potential for flavonoids to repress HDAC activity underscores their importance in ongoing pharmacological research.

Interactions with Biological Systems

Modulation of AMPK and Metabolic Pathways

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. nih.govdovepress.com It is activated in response to low cellular energy levels and works to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.govmdpi.com

Research on fisetin has demonstrated its ability to activate AMPK. nih.gov In multiple myeloma cells, fisetin-induced apoptosis was linked to the activation of AMPK and the subsequent inhibition of the AKT/mTOR pathway. nih.gov The activation of AMPK can also influence various metabolic pathways, including glucose and lipid metabolism. nih.govfrontiersin.org

AMPK signaling interacts with other critical metabolic regulators and can be modulated by various factors, including nutrients and hormones. nih.govfrontiersin.org The activation of AMPK is considered a therapeutic target for metabolic diseases like type 2 diabetes. frontiersin.org The ability of flavonoids like fisetin to modulate AMPK activity suggests their potential to influence cellular metabolism and energy-sensing pathways, which has implications for various pathological conditions, including cancer. frontiersin.org

Role in Plant Science and Condensed Tannin Research

Formation and Polymerization into Profisetinidins

Profisetinidins are a subclass of condensed tannins derived from the polymerization of flavan-3,4-diols, specifically leuco-fisetinidin. wikipedia.orgwikiwand.com The biosynthesis of condensed tannins like profisetinidins occurs through the flavonoid pathway, where flavan-3-ols and flavan-3,4-diols serve as intermediate precursors. nih.govmdpi.com These monomeric units undergo condensation reactions to form oligomers and polymers. nih.gov The resulting profisetinidins are characterized by the release of fisetinidin (B1253359) upon acidic cleavage. oeno-one.euoeno-one.eu

The polymerization process involves the formation of interflavanoid linkages, typically between the C4 of one unit and the C6 or C8 of another, creating linear or branched structures. mdpi.com In tannins where this compound is a predominant repeating unit, the C4-C6 linkage is more common. mdpi.com The structure of these polymers can be quite complex, with varying degrees of polymerization and the potential for different stereochemistry at chiral centers. mdpi.com

Table 1: Key Precursors and Products in Prothis compound Formation

| Precursor/Intermediate | Product | Process |

| Leuco-fisetinidin (flavan-3,4-diol) | Prothis compound | Polymerization |

| This compound | Released upon acidic cleavage of profisetinidins | Depolymerization |

Structural Elucidation of Condensed Tannins Containing this compound Units

The structural analysis of condensed tannins containing this compound units has been advanced through various analytical techniques. Methods such as Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been instrumental. researchgate.nettechscience.com

¹³C NMR spectroscopy allows for the identification of the types of flavonoid units present, such as the resorcinol (B1680541) A-ring and catechol B-ring characteristic of this compound. nih.govtechscience.com MALDI-TOF mass spectrometry helps in determining the mass of the oligomers and provides insights into the repeating units within the polymer chain. researchgate.netncsu.edu For instance, studies on quebracho tannin, which is rich in profisetinidins, have identified expected masses corresponding to oligomers of this compound units. wikipedia.org

Research on various plant species has revealed the presence of this compound units in their condensed tannins:

Acacia mearnsii (Black Wattle): The heartwood contains polymeric leuco-fisetinidin tannins. wikipedia.orgnih.gov

Schinopsis lorentzii (Quebracho): Quebracho tannins are predominantly composed of profisetinidins. oeno-one.euoeno-one.eutechscience.com

Pithecellobium dulce (Guamúchil): The bark contains profisetinidins with epifisetinidol constituent units. rsc.org

Ficus platyphylla and Vitellaria paradoxa: Tannins from these species contain this compound units alongside other flavonoid units. scirp.org

Pinus halepensis (Aleppo pine): The bark tannin contains mixed oligomer units including this compound. researchgate.netncsu.edu

Spent Coffee Grounds: Minor amounts of this compound have been identified in the tannins from this source. researchgate.net

Larch Bark: A small proportion of this compound units has been observed in larch tannins. rsc.org

Table 2: Analytical Techniques for Studying this compound-Containing Tannins

| Technique | Information Obtained |

| ¹³C NMR Spectroscopy | Identification of flavonoid structural units (A and B rings) |

| MALDI-TOF Mass Spectrometry | Determination of oligomer masses and repeating units |

| Acid-Catalyzed Depolymerization | Release of monomeric units (e.g., this compound) for identification |

Depolymerization Studies of Proanthocyanidins (B150500)

Depolymerization is a crucial analytical technique for understanding the structure of proanthocyanidins. wikipedia.org This process involves breaking the interflavanoid bonds, typically through acid catalysis in the presence of a nucleophile, to release the constituent monomeric units. wikipedia.orgwikiwand.com The terminal units of the polymer chain are released as free flavan-3-ols, while the extension units are captured by the nucleophile. researchgate.net

In the case of profisetinidins, acid-catalyzed depolymerization yields this compound from the extension units. oeno-one.euoeno-one.eu This reaction, often referred to as the Bate-Smith reaction, is a hallmark of proanthocyanidins and is used to identify the nature of the monomeric units. oeno-one.eu Various nucleophilic reagents, such as phloroglucinol (B13840) and 2-mercaptoethanol, have been employed in these studies to trap the carbocations formed during the cleavage of the interflavanoid bond. rsc.orgresearchgate.net These depolymerization studies provide valuable information on the average degree of polymerization and the composition of the proanthocyanidin (B93508) polymer. wikipedia.org

Role in Plant Defense Mechanisms

Condensed tannins, including those containing this compound, are a key component of plant defense systems. interesjournals.org As secondary metabolites, they are not directly involved in the primary processes of growth and development but serve to protect the plant from various biotic and abiotic stresses. interesjournals.orgscitechnol.com

The primary defense role of tannins is to deter herbivores. interesjournals.orglibretexts.org Their astringent taste and ability to bind with proteins can make plant tissues unpalatable. interesjournals.org Ingested tannins can interfere with digestion in herbivores by binding to digestive enzymes and dietary proteins, reducing the nutritional value of the plant material. openagrar.de

Furthermore, condensed tannins exhibit antimicrobial properties, protecting plants from pathogenic fungi and bacteria. scitechnol.com The presence of these compounds in the bark and heartwood of trees, for example, provides a chemical barrier against microbial invasion. squarespace.com

Agricultural and Ecological Implications

The presence of condensed tannins, including profisetinidins, in plants has several agricultural and ecological consequences. In agriculture, the tannin content of forage legumes can have both positive and negative effects on livestock. While high concentrations can be antinutritional, moderate levels may offer benefits such as reducing bloating and protecting dietary protein from ruminal degradation, leading to more efficient utilization by the animal. openagrar.de For example, proanthocyanidins from Acaciella angustissima have shown antinutritional effects in rats. openagrar.de

Ecologically, tannins play a role in nutrient cycling in ecosystems. By binding to proteins in leaf litter, they can slow down decomposition rates and the release of nitrogen into the soil. nih.gov This can influence soil fertility and the composition of the soil microbial community.

The extraction of tannins from plant sources like quebracho and mimosa for industrial applications, such as leather tanning and the production of adhesives, also has significant economic implications. techscience.comnih.gov The specific composition of these tannins, including the presence of profisetinidins, determines their suitability for various uses. techscience.com

Future Directions and Research Gaps

Mechanistic Elucidation at the Molecular Level

While fisetinidin (B1253359) chloride is known for its antioxidant properties through scavenging free radicals, a deeper understanding of its molecular mechanisms is a key area for future research. biosynth.com Current knowledge suggests it may influence signaling pathways related to inflammation, apoptosis, and cell growth, which contribute to its potential therapeutic effects. biosynth.comresearchgate.net However, the precise pathways and molecular targets are not fully elucidated. Future studies should aim to identify the direct binding partners and downstream effectors of this compound chloride. Advanced "omics" technologies, such as proteomics and genomics, could be employed to create a comprehensive profile of the proteins and genes that are modulated by this compound. A significant research gap exists in understanding how this compound chloride affects post-translational modifications of key signaling proteins, which could reveal more about its regulatory roles within the cell.

Structure-Activity Relationship (SAR) Studies

To fully harness the potential of this compound chloride, systematic Structure-Activity Relationship (SAR) studies are crucial. oncodesign-services.comgardp.org SAR analysis is a fundamental process in drug discovery that explores how modifications to a molecule's structure impact its biological activity. oncodesign-services.comgardp.orgdrugdesign.org This involves synthesizing a series of analogs, where specific parts of the this compound chloride structure are systematically altered, and then evaluating their biological activity. oncodesign-services.com For the related compound fisetin (B1672732), SAR studies have revealed that the 3,4‐dihydroxylation on ring B is critical for its biological activities. researchgate.net Similar investigations into this compound chloride would help identify the key structural features essential for its own unique activities. gardp.org By understanding these relationships, new derivatives could be designed with potentially improved potency and selectivity. gardp.orgresearchgate.net

Table 1: Key Areas for SAR Studies on this compound Chloride

| Structural Area | Potential Modification | Desired Outcome |

|---|---|---|

| A and B Rings | Alteration of hydroxylation patterns | Enhanced target binding and selectivity |

| C Ring | Modifications to the heterocyclic core | Improved pharmacokinetic properties |

Development of Novel Research Methodologies

Advancements in research methodologies are needed to further investigate complex flavonoids like this compound chloride. researchgate.net Traditional methods for analyzing proanthocyanidins (B150500), the class of compounds to which this compound belongs, can be challenging due to their structural complexity. researchgate.netmdpi.com The development of more sophisticated analytical techniques is essential for a comprehensive characterization. nih.gov This includes innovative liquid chromatography-mass spectrometry (LC-MS) methods and two-dimensional chromatography (LC x LC) for better separation and identification. researchgate.net Furthermore, creating novel functional assays and high-throughput screening platforms would accelerate the discovery of new biological targets and the evaluation of this compound analogs. creative-proteomics.com The development of advanced techniques like MALDI imaging could provide insights into the distribution of these compounds within biological tissues. researchgate.net Modern extraction techniques, such as microwave-assisted and ultrasound-assisted extraction, are also being optimized to improve the yield and purity of flavonoids from natural sources. frontiersin.orgmdpi.commdpi.com

Advanced in silico Modeling and Simulation

In silico modeling and simulation are powerful tools that can significantly accelerate research on this compound chloride by providing predictive insights into its behavior at a molecular level. bdvets.org Molecular docking, a key computational technique, can be used to predict how this compound chloride binds to specific protein targets. bdvets.orgnih.govresearchgate.net This approach has been used for the related flavonoid fisetin to assess its interaction with various enzymes, providing information on binding affinity and potential inhibitory roles. nih.govresearchgate.netdntb.gov.ua Molecular dynamics simulations can further investigate the stability of these protein-ligand complexes over time and reveal dynamic changes in protein conformation upon binding. bdvets.orgnih.govresearchgate.net These computational studies can help to rationalize experimental findings and guide the design of new, more potent analogs for synthesis and biological testing. oncodesign-services.com

Table 2: In silico Approaches for this compound Chloride Research

| Technique | Application | Potential Insights |

|---|---|---|

| Molecular Docking | Predicts binding modes between this compound chloride and protein targets. bdvets.org | Identifies key amino acid interactions and predicts binding affinity. |

| Molecular Dynamics | Simulates the movement of the this compound-protein complex over time. bdvets.org | Assesses the stability of the complex and conformational changes. |

| QSAR Analysis | Relates chemical structure to biological activity. nih.govresearchgate.net | Predicts the activity of new analogs before synthesis. |

Exploration of Synergistic Effects with other Bioactive Compounds

A promising avenue for future research is the investigation of this compound chloride's synergistic effects when combined with other bioactive compounds. nih.gov Preclinical studies on the related compound fisetin have shown that it can enhance the efficacy of certain anticancer drugs, suggesting potential for combination therapies. nih.govresearchgate.net For instance, combining fisetin with other agents has been shown to significantly suppress tumor growth in animal models more effectively than either compound alone. nih.gov Exploring similar combinations with this compound chloride could reveal synergistic interactions that lead to enhanced therapeutic outcomes. This could involve pairing it with other natural flavonoids or with conventional therapeutic drugs. Understanding the molecular mechanisms behind any observed synergy will be critical for the rational development of effective combination treatments.

Q & A

Q. What ethical guidelines apply to this compound chloride studies involving animal models or human-derived cells?

- Methodological Answer : Follow institutional animal care protocols (e.g., NIH Guide) for humane endpoints and sample size minimization. For human cell lines, obtain ethics committee approval and document provenance (e.g., HEK293 vs. primary cells). Disclose conflicts of interest (e.g., funding sources) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.